Crystal Packing Symmetry Divergence: Pcab vs. P2₁/c Space Group Relative to 1,4-Biphenoxybenzene
X-ray diffraction analysis reveals that the target compound 1,4-bis(4-methoxyphenoxy)benzene crystallizes in the orthorhombic Pcab space group, in contrast to the monoclinic P2₁/c space group adopted by the non-methoxylated comparator 1,4-biphenoxybenzene [1]. This fundamental crystallographic divergence is accompanied by distinct unit cell parameters (target: a=6.017 nm, b=7.577 nm, c=36.404 nm, Z=4; comparator: a=5.876 nm, b=7.832 nm, c=6.5455 nm, β=95.33°, Z=2) [1].
| Evidence Dimension | Crystal space group and unit cell parameters |
|---|---|
| Target Compound Data | Space group: Pcab; a=6.017 nm, b=7.577 nm, c=36.404 nm, Z=4 |
| Comparator Or Baseline | 1,4-Biphenoxybenzene: Space group P2₁/c; a=5.876 nm, b=7.832 nm, c=6.5455 nm, β=95.33°, Z=2 |
| Quantified Difference | Orthorhombic (target) vs. monoclinic (comparator) crystal system; c-axis expansion from 6.5455 nm to 36.404 nm; Z increases from 2 to 4 |
| Conditions | Single-crystal X-ray diffraction at room temperature |
Why This Matters
The distinct crystal packing symmetry governs solid-state solubility and thermal processing behavior, directly impacting polymer precursor handling in industrial synthesis workflows.
- [1] Liu YM, Guo F, Dai CC, Chen ZD, Hong SN. The structural effect of polyphenoxy benzene compounds—the crystal structure of 1,4-biphenoxybenzene and 1,4-bis(4-methoxyphenoxy)benzene. Acta Physico-Chimica Sinica. 1989;5(2):210-216. View Source
